molecular formula C16H10BrNO3 B307637 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid

4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid

Cat. No. B307637
M. Wt: 344.16 g/mol
InChI Key: FJJOERDWQBCVAB-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in cancer research.

Scientific Research Applications

4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid has been studied extensively for its potential in cancer research. Specifically, it has been shown to inhibit the activity of 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid, a protein that plays a crucial role in the development and progression of cancer. 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid is involved in the regulation of gene expression, and its overexpression has been linked to various types of cancer, including leukemia, lymphoma, and solid tumors.

Mechanism of Action

4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid inhibitor works by binding to the bromodomain of 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid, which prevents the protein from interacting with chromatin and regulating gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid has significant antitumor activity in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid in lab experiments is its specificity for 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid. This allows for the targeted inhibition of 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid activity without affecting other proteins or pathways. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid. One area of interest is its potential in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid inhibitors with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid inhibitor and its potential in the treatment of various types of cancer.
In conclusion, 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid has shown promising results in cancer research as a 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid inhibitor. Its specificity for 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid and potential for combination therapy make it a promising candidate for future cancer treatments. Further research is needed to fully understand its mechanism of action and potential in the treatment of various types of cancer.

Synthesis Methods

The synthesis of 4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid involves the reaction of 5-bromo-1H-indole-2,3-dione and 4-carboxybenzaldehyde in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized through spectroscopic techniques such as NMR and mass spectrometry.

properties

Product Name

4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

4-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]benzoic acid

InChI

InChI=1S/C16H10BrNO3/c17-11-5-6-14-12(8-11)13(15(19)18-14)7-9-1-3-10(4-2-9)16(20)21/h1-8H,(H,18,19)(H,20,21)/b13-7-

InChI Key

FJJOERDWQBCVAB-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)C(=O)O

SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.